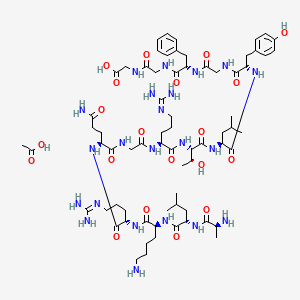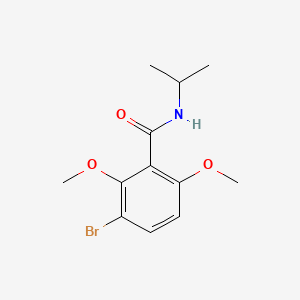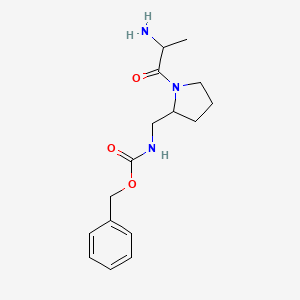![molecular formula C32H55NO25 B14770269 N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lacto-N-fucopentaose II is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in the health and development of breastfed infants. This compound is one of the many human milk oligosaccharides that contribute to the beneficial effects of human milk on infant health .
准备方法
Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose II can be synthesized through enzymatic transglycosylation. This method involves the use of specific α-1,3/4-L-fucosidases to catalyze the formation of lacto-N-fucopentaose II from lacto-N-tetraose and 3-fucosyllactose. The reaction conditions, such as pH and buffer systems, are crucial for optimizing the yield. For instance, yields of up to 91% have been reported for certain wild-type enzymes .
Industrial Production Methods: Industrial production of lacto-N-fucopentaose II often involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the necessary enzymes for the transglycosylation process. This method allows for large-scale production and ensures the consistency and purity of the compound .
化学反应分析
Types of Reactions: Lacto-N-fucopentaose II primarily undergoes transglycosylation reactions. It can also participate in hydrolysis reactions, where the fucosyl-enzyme intermediate is hydrolyzed to produce lactose and fucose .
Common Reagents and Conditions: The common reagents used in the synthesis of lacto-N-fucopentaose II include lacto-N-tetraose and 3-fucosyllactose. The reaction conditions, such as pH and buffer systems, are enzyme-dependent and play a significant role in the efficiency of the transglycosylation process .
Major Products: The major product of the transglycosylation reaction is lacto-N-fucopentaose II. In hydrolysis reactions, the major products are lactose and fucose .
科学研究应用
Lacto-N-fucopentaose II has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lacto-N-fucopentaose II is used as a standard in qualitative and semi-quantitative analytical procedures, such as capillary electrophoresis and liquid chromatography .
Biology: In biological research, lacto-N-fucopentaose II is studied for its role in the growth and development of beneficial gut bacteria, such as bifidobacteria. It is also investigated for its potential prebiotic effects .
Medicine: In medicine, lacto-N-fucopentaose II is explored for its potential therapeutic applications, including its role in modulating the immune system and protecting against infections .
Industry: In the food industry, lacto-N-fucopentaose II is considered for use as an ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides .
作用机制
Lacto-N-fucopentaose II is one of several fucosylated human milk oligosaccharides. Similar compounds include lacto-N-fucopentaose I, lacto-N-fucopentaose III, and 2’-fucosyllactose. These compounds share structural similarities but differ in their specific linkages and biological activities. For example, lacto-N-fucopentaose I and III have different fucosyl linkages compared to lacto-N-fucopentaose II .
相似化合物的比较
- Lacto-N-fucopentaose I
- Lacto-N-fucopentaose III
- 2’-Fucosyllactose
- Lacto-N-tetraose
- Difucosyllactose
Lacto-N-fucopentaose II stands out due to its specific structure and its unique role in promoting the growth of beneficial gut bacteria and modulating the immune system.
属性
分子式 |
C32H55NO25 |
|---|---|
分子量 |
853.8 g/mol |
IUPAC 名称 |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38) |
InChI 键 |
DUKURNFHYQXCJG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


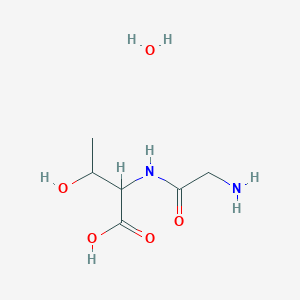
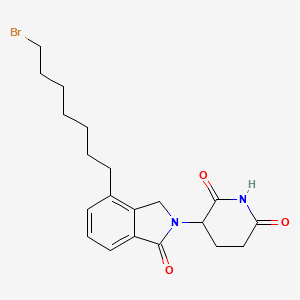
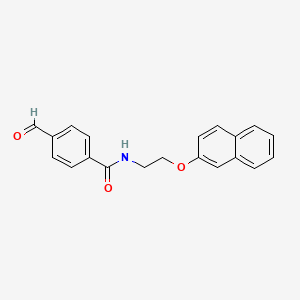
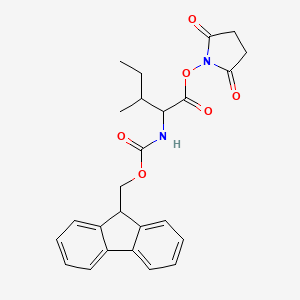
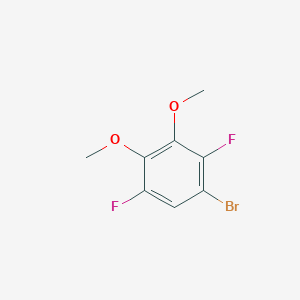

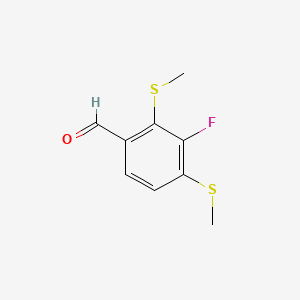
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)

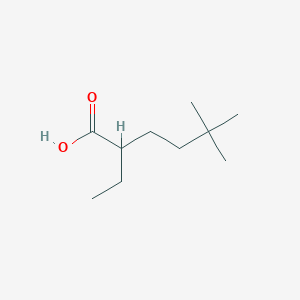
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
